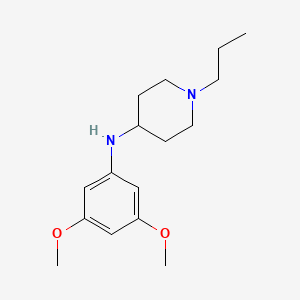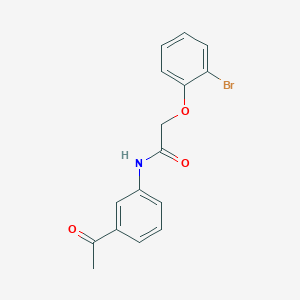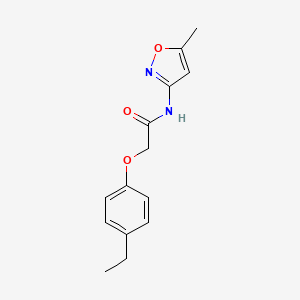![molecular formula C21H27N5O3 B5626389 9-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]-2-(2-pyridin-4-ylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5626389.png)
9-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]-2-(2-pyridin-4-ylethyl)-2,9-diazaspiro[5.5]undecan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound belongs to the class of 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones, a group known for their significant biological activities, including antihypertensive properties. The structural uniqueness of these compounds, characterized by the diazaspiro[5.5]undecane backbone, has attracted considerable interest in their synthesis and potential applications in medicinal chemistry.
Synthesis Analysis
The synthesis of such spirocyclic compounds involves intramolecular spirocyclization of pyridine substrates, a method that allows for the construction of the diazaspiro[5.5]undecane framework efficiently. This synthesis route typically involves the activation of the pyridine ring followed by an intramolecular addition of a dicarbonyl nucleophile, facilitated by titanium isopropoxide as a catalyst, showcasing a versatile approach to accessing these spirocyclic structures (Parameswarappa & Pigge, 2011).
Molecular Structure Analysis
Structural characterization of related diazaspiro[5.5]undecane derivatives has been achieved through methods such as single-crystal X-ray diffraction. These studies provide valuable insights into the molecular geometry, confirming the presence of the spirocyclic core and offering a foundation for understanding the compound's chemical behavior and interaction capabilities (Zhu, 2011).
Chemical Reactions and Properties
Chemical reactivity of the 1-oxa-4,9-diazaspiro[5.5]undecane derivatives includes their potential for various substitutions, which can modify their pharmacological profile. These compounds can undergo reactions that enable the introduction of different functional groups, thereby affecting their biological activity and solubility. For instance, the synthesis of trifluoromethylated derivatives demonstrates the versatility of these compounds in undergoing modifications to explore new biological activities (Li et al., 2014).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystalline structure, are crucial for the compound's application in medicinal chemistry. These properties influence the compound's formulation and delivery in a biological system. Research on similar spirocyclic compounds has highlighted the importance of crystallographic studies in understanding the material's behavior under different conditions (Zeng, Wang, & Zhang, 2021).
Chemical Properties Analysis
The chemical stability, reactivity, and interactions with biological targets are fundamental aspects that determine the compound's potential as a therapeutic agent. The design and synthesis of diazaspiro[5.5]undecane derivatives have shown that subtle changes in the chemical structure can significantly impact their biological activity and selectivity towards different receptors. This underlines the importance of detailed chemical property analysis in the development of new drugs (Smyth et al., 2001).
Propiedades
IUPAC Name |
9-[2-(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]-2-(2-pyridin-4-ylethyl)-2,9-diazaspiro[5.5]undecan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O3/c1-16-18(24-29-23-16)14-20(28)25-12-7-21(8-13-25)6-2-19(27)26(15-21)11-5-17-3-9-22-10-4-17/h3-4,9-10H,2,5-8,11-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJBXIDNADPXTLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NON=C1CC(=O)N2CCC3(CCC(=O)N(C3)CCC4=CC=NC=C4)CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![8-[2-(2-ethylphenoxy)ethyl]-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5626337.png)
![3-chloro-4-[cyclohexyl(methyl)amino]-1-(4-ethylphenyl)-1H-pyrrole-2,5-dione](/img/structure/B5626340.png)
![N-methyl-N-{[3-(tetrahydro-3-furanyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinamine dihydrochloride](/img/structure/B5626349.png)

![N-(2-fluorophenyl)-4-[1-(pyridin-2-ylmethyl)-1H-imidazol-2-yl]piperidine-1-carboxamide](/img/structure/B5626365.png)
![7-(tetrahydro-2H-pyran-4-yl)-2-(2H-1,2,3-triazol-2-ylacetyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5626393.png)
![3-phenyl-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]acrylamide](/img/structure/B5626400.png)
![N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-6-oxo-1-(2-phenylethyl)-3-piperidinecarboxamide](/img/structure/B5626403.png)
![1-{2-[4-(2,4-difluorophenyl)piperazin-1-yl]-2-oxoethyl}-3-methoxypyridin-2(1H)-one](/img/structure/B5626422.png)
